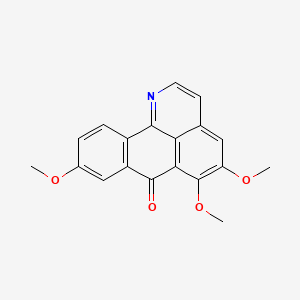

Menisporphine

描述

originally isolated from Menispermum dauricum; structure in first source

Structure

3D Structure

属性

IUPAC Name |

5,10,11-trimethoxy-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9(17),10,12,14-octaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4/c1-22-11-4-5-12-13(9-11)18(21)16-15-10(6-7-20-17(12)15)8-14(23-2)19(16)24-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRMNRPHVHDOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=NC=CC4=CC(=C(C(=C43)C2=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20232245 | |

| Record name | Menisporphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83287-02-9 | |

| Record name | Menisporphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083287029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menisporphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Menisporphine: A Technical Guide to its Isolation, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menisporphine, a member of the oxoisoaporphine class of alkaloids, is a natural product isolated from the medicinal plant Menispermum dauricum. This technical guide provides a comprehensive overview of the isolation, characterization, and biological evaluation of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside a thorough analysis of its spectroscopic data for structural elucidation. Furthermore, this document explores the known biological activities of this compound and related compounds, including their potential as anti-inflammatory and cytotoxic agents, and delves into the signaling pathways implicated in their mechanism of action. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Introduction

This compound is an isoquinoline alkaloid characterized by an oxoisoaporphine core structure. It was first isolated from the rhizomes of Menispermum dauricum DC., a plant with a history of use in traditional medicine. The unique chemical structure and biological activities of this compound and its analogs have garnered interest within the scientific community, particularly in the fields of natural product chemistry and drug discovery. This guide aims to consolidate the available technical information on this compound to serve as a valuable resource for researchers.

Isolation of this compound from Menispermum dauricum

The isolation of this compound from its natural source, Menispermum dauricum, involves a multi-step process of extraction and chromatographic purification. While the seminal work by Kunitomo et al. first described its isolation, subsequent studies on related oxoisoaporphine alkaloids from the same plant have provided a generalizable workflow.

General Experimental Protocol for Alkaloid Extraction

A typical procedure for the extraction of total alkaloids from Menispermum dauricum rhizomes is as follows:

-

Plant Material Preparation: Dried and powdered rhizomes of Menispermum dauricum are used as the starting material.

-

Solvent Extraction: The powdered plant material is extracted exhaustively with a solvent such as 95% ethanol. This is typically performed at room temperature or with gentle heating over an extended period to ensure efficient extraction of the alkaloids.

-

Acid-Base Extraction: The crude ethanol extract is subjected to an acid-base extraction to separate the alkaloids from non-basic compounds.

-

The crude extract is dissolved in an acidic aqueous solution (e.g., dilute HCl), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

-

The acidic solution is then washed with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.

-

The aqueous layer containing the protonated alkaloids is then basified (e.g., with NH₄OH or NaOH) to deprotonate the alkaloids, making them soluble in organic solvents.

-

The free alkaloids are then extracted from the basic aqueous solution using an organic solvent like chloroform or dichloromethane.

-

-

Concentration: The organic solvent containing the total alkaloids is evaporated under reduced pressure to yield the crude alkaloid extract.

Chromatographic Purification of this compound

The crude alkaloid extract, a complex mixture of various compounds, is then subjected to chromatographic techniques to isolate individual alkaloids, including this compound.

-

Column Chromatography: The crude alkaloid extract is typically first fractionated using column chromatography over silica gel or alumina. A gradient elution system with increasing polarity, for instance, a mixture of chloroform and methanol, is employed to separate the alkaloids based on their polarity.

-

Preparative Thin-Layer Chromatography (pTLC): Fractions enriched with this compound can be further purified using preparative TLC with a suitable solvent system.

-

High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound, preparative or semi-preparative HPLC is often utilized. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common choice.

The following diagram illustrates a general workflow for the isolation of this compound:

Structural Characterization of this compound

The definitive structure of this compound has been elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Description |

| Appearance | Yellow crystalline solid |

| Molecular Formula | C₁₉H₁₅NO₅ |

| Molar Mass | 337.33 g/mol |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~8.0 | d | ~8.0 |

| H-2 | ~7.5 | t | ~8.0 |

| H-3 | ~7.8 | d | ~8.0 |

| H-8 | ~7.2 | s | |

| H-11 | ~9.0 | d | ~5.0 |

| H-12 | ~7.7 | d | ~5.0 |

| 4-OCH₃ | ~4.0 | s | |

| 5-OCH₃ | ~4.1 | s | |

| 6-OCH₃ | ~4.2 | s |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The data presented here is an approximation based on related structures and synthesis data.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~128.0 |

| C-2 | ~130.0 |

| C-3 | ~125.0 |

| C-3a | ~145.0 |

| C-4 | ~150.0 |

| C-5 | ~155.0 |

| C-6 | ~140.0 |

| C-6a | ~120.0 |

| C-7 | ~180.0 |

| C-7a | ~135.0 |

| C-8 | ~110.0 |

| C-11 | ~148.0 |

| C-11a | ~122.0 |

| C-11b | ~130.0 |

| C-12 | ~120.0 |

| C-12a | ~132.0 |

| 4-OCH₃ | ~56.0 |

| 5-OCH₃ | ~56.5 |

| 6-OCH₃ | ~57.0 |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The data presented here is an approximation based on related structures and synthesis data.

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for confirming the molecular formula of this compound.

Table 3: HR-ESI-MS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 338.1023 | ~338.1025 |

Biological Activity and Signaling Pathways

This compound and other oxoisoaporphine alkaloids from Menispermum dauricum have demonstrated a range of biological activities, with potential therapeutic applications.

Cytotoxic Activity

Table 4: Cytotoxicity of a Related Oxoisoaporphine Alkaloid (Menispeimin A)

| Cell Line | IC₅₀ (µM) |

| A549 | Data not specified in abstract |

| Bel-7402 | Data not specified in abstract |

| MCF-7 | Data not specified in abstract |

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of oxoisoaporphine alkaloids. For instance, menisoxoisoaporphine A, a novel alkaloid from M. dauricum, has been shown to inhibit the inflammatory response in lipopolysaccharide (LPS)-induced macrophages. The anti-inflammatory effect is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

The following diagram illustrates the proposed mechanism of anti-inflammatory action for oxoisoaporphine alkaloids:

An In-depth Technical Guide to the Extraction of Alkaloids from Menispermum dauricum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core protocols for extracting and purifying alkaloids from the medicinal plant Menispermum dauricum. The rhizome of this plant is a rich source of various bioactive alkaloids, including dauricine, daurisoline, and acutumine, which have garnered significant interest for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects. This document details established extraction methodologies, presents quantitative data for comparison, and visualizes key experimental workflows and the molecular signaling pathways influenced by these compounds.

Core Alkaloids of Menispermum dauricum

Menispermum dauricum contains a diverse array of alkaloids, primarily bisbenzylisoquinoline and aporphine types. The most abundant and studied of these is dauricine , which, along with daurisoline , often serves as a key marker for extraction efficiency. Other significant alkaloids that have been isolated and identified include dauricinoline, daurinoline, acutumine, dechloroacutumine, and menisporphine.[1][2][3][4][5] The specific alkaloid profile can vary depending on the geographical origin of the plant material.[1]

Extraction Protocols

Several methods have been developed for the extraction of alkaloids from Menispermum dauricum, each with its own advantages and disadvantages in terms of efficiency, solvent consumption, and scalability.

Acid-Base Extraction

This classical method leverages the basic nature of alkaloids to separate them from other plant constituents. The general principle involves converting the alkaloids into their salt form, which is soluble in an acidic aqueous solution, and then liberating the free base by the addition of an alkali, followed by extraction with an organic solvent.

Experimental Protocol:

-

Acidic Extraction:

-

The dried and powdered rhizome of Menispermum dauricum is macerated or percolated with a dilute acid solution. A 0.5% sulfuric acid solution has been specifically mentioned for this purpose.[6] Generally, 0.1% to 1% solutions of sulfuric acid, hydrochloric acid, or acetic acid can be used.[6]

-

The mixture is stirred or allowed to stand for a specified period to ensure complete extraction of the alkaloid salts.

-

The acidic extract is then filtered to remove the solid plant material.

-

-

Basification:

-

The filtered acidic extract is basified by the gradual addition of an alkaline solution, such as aqueous ammonia or sodium hydroxide, to a pH of approximately 10.[6] This converts the alkaloid salts into their free base form, which may precipitate out of the solution.

-

-

Organic Solvent Extraction:

-

The basified aqueous solution is then extracted multiple times with a water-immiscible organic solvent like chloroform or ether.[6]

-

The organic layers are combined.

-

-

Solvent Evaporation and Recovery:

-

The organic solvent is evaporated under reduced pressure to yield the crude total alkaloid extract.

-

Alcohol Solvent Extraction

Ethanol and methanol are effective solvents for extracting both the free base and salt forms of alkaloids.[6] This method is often favored for its simplicity and the ability to extract a broad spectrum of alkaloids.

Experimental Protocol:

-

Extraction:

-

The powdered plant material is subjected to extraction with an alcohol solvent, typically ethanol or methanol, using methods such as reflux, percolation, or maceration.[6]

-

For reflux extraction, the mixture is heated to the boiling point of the solvent for a defined period.

-

-

Solvent Removal:

-

The alcohol extract is filtered, and the solvent is removed by evaporation.

-

-

Acid-Base Wash (for purification):

-

The residue from the alcohol extraction, which contains fat-soluble impurities, can be further purified by dissolving it in dilute acid.

-

This acidic solution is then washed with an organic solvent to remove non-alkaloidal lipophilic compounds.

-

The acidic aqueous layer containing the alkaloid salts is then basified, and the free base alkaloids are extracted with an organic solvent as described in the acid-base extraction protocol.[6]

-

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a modern and efficient method that utilizes acoustic cavitation to enhance solvent penetration and mass transfer, leading to higher yields in shorter extraction times.[7]

Experimental Protocol (Optimized for Daurisoline and Dauricine):

-

Solvent: 100% Methanol[6]

-

Temperature: 69°C[6]

-

Extraction Time: 36 minutes[6]

-

Procedure: The powdered plant material is mixed with the solvent and placed in an ultrasonic bath under the specified conditions. After extraction, the mixture is filtered, and the solvent is evaporated to obtain the crude extract.

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction is another advanced technique that uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process.

Experimental Protocol (Optimized for Oxoisoaporphine Alkaloids):

-

Solvent: Ethanol-water (70:30, v/v)[5]

-

Temperature: 60°C[5]

-

Extraction Time: 11 minutes[5]

-

Solvent-to-Solid Ratio: 20:1[5]

-

Procedure: The plant material is mixed with the solvent in a microwave extraction vessel and subjected to microwave irradiation at the specified temperature and time. The extract is then filtered for further processing.

Purification Protocols

Crude alkaloid extracts typically require further purification to isolate individual compounds or to enrich the total alkaloid content.

pH Gradient Extraction

This technique separates alkaloids based on their differing basicity.

Experimental Protocol:

-

The total alkaloid extract is dissolved in an organic solvent such as chloroform.

-

This solution is then successively extracted with aqueous buffer solutions of decreasing pH.

-

Alkaloids with stronger basicity will be protonated and move to the aqueous phase at higher pH values, while weaker bases will require lower pH for extraction.

-

Each aqueous fraction is then basified, and the purified alkaloid is re-extracted with an organic solvent.[6]

Macroporous Resin Chromatography

Macroporous resins are polymeric adsorbents used for the purification and enrichment of various natural products, including alkaloids. The selection of the appropriate resin and elution conditions is crucial for effective separation. While a specific protocol for Menispermum dauricum alkaloids is not detailed in the provided search results, a general methodology can be outlined based on common practices for alkaloid purification.

General Experimental Protocol:

-

Resin Selection and Pretreatment: A suitable macroporous resin (e.g., non-polar or weakly polar) is selected. The resin is pretreated by washing with ethanol and then water to remove any impurities.

-

Adsorption: The crude alkaloid extract, dissolved in an appropriate solvent, is loaded onto a column packed with the pretreated resin.

-

Washing: The column is washed with water or a low-concentration organic solvent to remove unbound impurities.

-

Desorption (Elution): The adsorbed alkaloids are eluted from the resin using a suitable solvent, often an alcohol (e.g., ethanol) or an acidified or ammoniated alcohol solution.[6] The eluent can be collected in fractions.

-

Solvent Removal: The solvent from the fractions containing the purified alkaloids is evaporated.

Quantitative Data

The following table summarizes the available quantitative data for the extraction of key alkaloids from Menispermum dauricum.

| Extraction Method | Alkaloid(s) | Solvent | Temperature (°C) | Time (min) | Yield (mg/g of raw material) | Reference |

| Ultrasound-Assisted Extraction | Daurisoline | 100% Methanol | 69 | 36 | 6.724 ± 0.140 | [6] |

| Ultrasound-Assisted Extraction | Dauricine | 100% Methanol | 69 | 36 | 1.048 ± 0.025 | [6] |

| Microwave-Assisted Extraction | Oxoisoaporphine alkaloids | Ethanol-water (70:30) | 60 | 11 | Not specified | [5] |

Experimental Workflows and Signaling Pathways

General Experimental Workflow for Alkaloid Extraction and Purification

Caption: General workflow for the extraction and purification of alkaloids.

Signaling Pathways Modulated by Menispermum dauricum Alkaloids

Alkaloids from Menispermum dauricum, particularly dauricine, have been shown to modulate key signaling pathways involved in cancer and inflammation, making them promising candidates for drug development.

Phenolic alkaloids from Menispermum dauricum have been found to inhibit the growth of pancreatic cancer cells by blocking the Hedgehog (Hh) signaling pathway.[8] This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. The alkaloids exert their effect by downregulating the expression of key pathway components, Sonic Hedgehog (Shh) and the transcription factor Gli-1.[8]

Caption: Inhibition of the Hedgehog signaling pathway by M. dauricum alkaloids.

Dauricine has been demonstrated to attenuate vascular endothelial inflammation by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][8] NF-κB is a key regulator of the inflammatory response. Dauricine inhibits the activation and nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of downstream inflammatory genes.[1][8]

Caption: Inhibition of the NF-κB signaling pathway by dauricine.

Conclusion

The alkaloids from Menispermum dauricum represent a promising class of natural products for drug discovery and development. This guide provides a foundation for researchers to select and optimize extraction and purification protocols based on their specific research goals. The elucidation of the molecular mechanisms of action, particularly the inhibition of the Hedgehog and NF-κB signaling pathways, opens new avenues for the development of targeted therapies for cancer and inflammatory diseases. Further research is warranted to develop scalable and cost-effective methods for the production of high-purity alkaloids from this valuable medicinal plant.

References

- 1. Dauricine Attenuates Vascular Endothelial Inflammation Through Inhibiting NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - Schematic overview of the Hedgehog signaling pathway. - Public Library of Science - Figshare [plos.figshare.com]

- 3. File:Hedgehog signaling pathway.jpg - Embryology [embryology.med.unsw.edu.au]

- 4. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Frontiers | Dauricine Attenuates Vascular Endothelial Inflammation Through Inhibiting NF-κB Pathway [frontiersin.org]

The Biosynthesis of Menisporphine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menisporphine, an oxoisoaporphine alkaloid found in the plant Menispermum dauricum, belongs to the diverse class of benzylisoquinoline alkaloids (BIAs). These compounds are renowned for their significant pharmacological activities. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, beginning from the primary precursor L-tyrosine and proceeding through the central intermediate (S)-reticuline to the formation of the aporphine core and its subsequent oxidation. This document details the known enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides a visual representation of the biosynthetic pathway to aid researchers in the fields of natural product chemistry, synthetic biology, and drug development.

Introduction to this compound and Benzylisoquinoline Alkaloids

This compound is a specialized metabolite isolated from Menispermum dauricum, a plant with a history in traditional medicine.[1][2] It is classified as an oxoisoaporphine alkaloid, a subclass of the vast and structurally diverse benzylisoquinoline alkaloids (BIAs). BIAs are synthesized in a number of plant families, including Papaveraceae, Berberidaceae, and Menispermaceae.[3] The BIA biosynthetic pathway is a complex network of enzymatic reactions that generates a wide array of medicinally important compounds, such as morphine, codeine, and berberine.[4][5] Understanding the biosynthesis of these alkaloids is crucial for their sustainable production through metabolic engineering and synthetic biology approaches.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into three major stages:

-

Formation of the Benzylisoquinoline Core: The pathway initiates with the amino acid L-tyrosine, which is converted into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[4]

-

Synthesis of the Aporphine Skeleton: The central BIA intermediate, (S)-reticuline, undergoes an intramolecular C-C phenol coupling reaction to form the characteristic tetracyclic aporphine core.

-

Formation of the Oxoisoaporphine Structure: The aporphine precursor is believed to undergo subsequent enzymatic oxidation to yield the oxoisoaporphine structure of this compound.

The detailed steps are outlined below:

From L-Tyrosine to (S)-Norcoclaurine: The Gateway to BIAs

The biosynthesis begins with L-tyrosine, which serves as the precursor for both the isoquinoline and benzyl moieties of the BIA skeleton.

-

Dopamine Formation: L-tyrosine is first hydroxylated to L-DOPA by tyrosine hydroxylase (TH), followed by decarboxylation by DOPA decarboxylase (DDC) to yield dopamine.

-

4-HPAA Formation: In a parallel branch, L-tyrosine is converted to 4-hydroxyphenylpyruvic acid by tyrosine aminotransferase (TyrAT), which is then decarboxylated to 4-hydroxyphenylacetaldehyde (4-HPAA).

-

Pictet-Spengler Condensation: The first committed step in BIA biosynthesis is the stereoselective condensation of dopamine and 4-HPAA, catalyzed by (S)-norcoclaurine synthase (NCS) . This Pictet-Spengler reaction forms the foundational BIA, (S)-norcoclaurine.[4]

The Central Role of (S)-Reticuline

(S)-norcoclaurine undergoes a series of methylation and hydroxylation reactions to form the pivotal branch-point intermediate, (S)-reticuline. These steps are catalyzed by a series of O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases. The key enzymes in this sequence are:

-

Norcoclaurine 6-O-methyltransferase (6OMT)

-

Coclaurine N-methyltransferase (CNMT)

-

N-methylcoclaurine 3'-hydroxylase (CYP80B)

-

3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)

Formation of the Aporphine Core: The Action of CYP80G2

The formation of the aporphine alkaloid skeleton from (S)-reticuline is a critical step. This intramolecular oxidative coupling is catalyzed by a specific cytochrome P450 enzyme:

-

(S)-reticuline C-C phenol coupling enzyme (CYP80G2): This enzyme facilitates the formation of a C-C bond between the isoquinoline and benzyl rings of (S)-reticuline to produce the aporphine alkaloid, (S)-corytuberine .[2]

Putative Pathway to this compound: The Final Oxidative Steps

The final steps in the biosynthesis of this compound, leading from the aporphine precursor (S)-corytuberine to the oxoisoaporphine structure, are not yet fully elucidated. It is hypothesized that a series of oxidation reactions occur. While the specific enzymes in Menispermum dauricum have not been characterized, the conversion likely involves:

-

Aporphine Oxidase/Dehydrogenase (Putative): An uncharacterized enzyme, possibly an oxidase or a dehydrogenase, is proposed to catalyze the oxidation of the aporphine ring system to form the corresponding oxoaporphine. Further modifications, such as demethylation or other substitutions, may also occur to yield the final this compound structure.

Quantitative Data

Quantitative data for the specific enzymes in the this compound biosynthetic pathway are limited. However, kinetic parameters for some of the upstream enzymes in the general BIA pathway have been reported from various plant species.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Plant Source | Reference |

| Norcoclaurine Synthase (NCS) | Dopamine | 230 ± 30 | 0.25 ± 0.01 | Thalictrum flavum | [4] |

| 4-HPAA | 130 ± 20 | 0.25 ± 0.01 | Thalictrum flavum | [4] | |

| Norcoclaurine 6-O-methyltransferase (6OMT) | (S)-Norcoclaurine | 2.5 ± 0.3 | 0.17 ± 0.01 | Coptis japonica | [5] |

| Coclaurine N-methyltransferase (CNMT) | (S)-Coclaurine | 5.8 ± 0.6 | 0.23 ± 0.01 | Coptis japonica | [5] |

Note: This table presents representative data from studies on BIA biosynthesis and may not directly reflect the enzyme kinetics in Menispermum dauricum.

Experimental Protocols

General Protocol for Norcoclaurine Synthase (NCS) Enzyme Assay

This protocol is adapted from established methods for assaying NCS activity.

Materials:

-

Recombinant or purified NCS enzyme

-

Dopamine hydrochloride

-

4-Hydroxyphenylacetaldehyde (4-HPAA)

-

Sodium phosphate buffer (100 mM, pH 7.0)

-

Ascorbic acid

-

HPLC system with a C18 column

-

Spectrophotometer or fluorescence detector

Procedure:

-

Prepare a reaction mixture containing 100 mM sodium phosphate buffer (pH 7.0), 1 mM dopamine, 1 mM 4-HPAA, and 5 mM ascorbic acid.

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding a known amount of NCS enzyme.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of methanol or by heat inactivation.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the formation of (S)-norcoclaurine. The product can be detected by UV absorbance at 280 nm or by fluorescence.

General Protocol for Heterologous Expression of Cytochrome P450 Enzymes (e.g., CYP80G2) in Saccharomyces cerevisiae

This protocol provides a general workflow for expressing plant P450 enzymes in yeast.

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Saccharomyces cerevisiae strain (e.g., INVSc1)

-

Competent E. coli for plasmid amplification

-

Yeast transformation reagents (e.g., lithium acetate/polyethylene glycol method)

-

Selective yeast growth media (e.g., SC-Ura with galactose for induction)

-

Microsome isolation buffer

-

Ultracentrifuge

Procedure:

-

Gene Cloning: Clone the full-length cDNA of the target P450 enzyme (e.g., CYP80G2) into a yeast expression vector under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: Transform the expression construct into a suitable S. cerevisiae strain.

-

Yeast Culture and Induction: Grow the transformed yeast cells in selective medium containing glucose. To induce protein expression, transfer the cells to a medium containing galactose.

-

Microsome Isolation: Harvest the yeast cells and resuspend them in a microsome isolation buffer. Lyse the cells (e.g., using glass beads or a French press) and perform differential centrifugation to isolate the microsomal fraction, which contains the expressed P450 enzyme.

-

Enzyme Assay: The isolated microsomes can be used for in vitro enzyme assays with the appropriate substrate (e.g., (S)-reticuline for CYP80G2) and a cytochrome P450 reductase partner.

Visualizing the Pathway and Experimental Workflow

Biosynthesis Pathway of this compound

Caption: Biosynthetic pathway of this compound from L-Tyrosine.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for the identification and characterization of biosynthetic enzymes.

Conclusion and Future Perspectives

The biosynthetic pathway to this compound is a fascinating example of the complex chemical transformations that occur in medicinal plants. While the early steps of the BIA pathway leading to (S)-reticuline are well-established, and the formation of the aporphine core by CYP80G2 is known, the final oxidative steps to this compound in Menispermum dauricum remain an active area of research. The identification and characterization of the putative oxidase or dehydrogenase responsible for the formation of the oxoisoaporphine skeleton will be a significant advancement in the field. This knowledge will not only complete our understanding of this compound biosynthesis but also provide valuable enzymatic tools for the synthetic biology-based production of this and other related pharmacologically active alkaloids. Future research employing transcriptomic and proteomic analyses of Menispermum dauricum, coupled with in vitro enzymatic assays, will be instrumental in elucidating these missing steps.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Progress on Chemical Constituents and Pharmacological Activities of Menispermi Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic oxidations in the biosynthesis of complex alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unraveling of Menisporphine: A Technical Guide to its Chemical Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the process and methodologies involved in the chemical structure elucidation of menisporphine, an oxoisoaporphine alkaloid. The following sections provide a comprehensive overview of the experimental protocols, data interpretation, and logical framework that lead to the determination of its molecular architecture. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction to this compound

This compound is a member of the oxoisoaporphine class of alkaloids, a group of natural products known for their distinct chemical structures and potential biological activities. The core of this compound is a 7H-dibenzo[de,h]quinolin-7-one framework. The elucidation of its structure relies on a combination of spectroscopic techniques and chemical reasoning.

Isolation of this compound

The initial step in the structural analysis of a natural product is its isolation and purification from the source organism. This compound is typically isolated from the rhizomes of Menispermum dauricum. The general procedure is as follows:

Experimental Protocol: Isolation and Purification

-

Extraction: Dried and powdered rhizomes of Menispermum dauricum are subjected to solvent extraction, typically using methanol or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the plant material.

-

Acid-Base Partitioning: The crude extract is then subjected to an acid-base partitioning procedure to separate the alkaloidal fraction. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble. The neutral and acidic compounds are then removed by extraction with an organic solvent (e.g., diethyl ether or chloroform).

-

Liberation and Extraction of Alkaloids: The acidic aqueous layer containing the protonated alkaloids is then basified (e.g., with NH4OH to pH 9-10). This deprotonates the alkaloids, making them soluble in organic solvents. The free alkaloids are then extracted with an organic solvent like chloroform or dichloromethane.

-

Chromatographic Separation: The resulting crude alkaloid mixture is then subjected to a series of chromatographic techniques to isolate the individual components. This typically involves:

-

Column Chromatography: The mixture is first separated on a silica gel column using a gradient of solvents, such as a chloroform-methanol mixture, to yield several fractions.

-

Preparative Thin-Layer Chromatography (pTLC): Fractions containing compounds with similar retention factors are further purified using pTLC with an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is often achieved using preparative HPLC, typically on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like trifluoroacetic acid.

-

The Alkaloid Menisporphine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menisporphine, a member of the oxoisoaporphine class of isoquinoline alkaloids, has garnered interest within the scientific community for its unique chemical structure and potential biological activities. First isolated from the rhizomes of Menispermum dauricum DC., this natural product has been a subject of synthetic chemistry efforts and preliminary biological investigations. This technical guide provides an in-depth overview of the discovery, history, physicochemical properties, and synthesis of this compound. It also explores the biological activities and potential mechanisms of action of related oxoisoaporphine alkaloids, offering insights for future research and drug development endeavors.

Discovery and History

The discovery of this compound is credited to Junichi Kunitomo and Miyoko Satoh in 1982. They identified an unknown yellow crystalline substance from the plant Menispermum dauricum DC., a member of the Menispermaceae family. Through spectral data analysis and total synthesis, they elucidated its structure as 5,6,9-trimethoxy-7H-dibenzo[de,h]quinolin-7-one and subsequently named it this compound. This discovery marked the identification of a new type of isoquinoline alkaloid.

Menispermum dauricum, the natural source of this compound, has a history of use in traditional Chinese medicine for treating ailments such as sore throat, colitis, and rheumatic arthralgia. The isolation of this compound and other related alkaloids from this plant has opened avenues for investigating the scientific basis of its traditional medicinal applications.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. However, based on its chemical structure and the general properties of related alkaloids, the following can be inferred. Due to the lack of specific experimental values in the reviewed literature, the following table presents expected properties and data for the closely related and well-studied alkaloid, Morphine, for comparative purposes.

| Property | This compound (Predicted/Inferred) | Morphine (for comparison) |

| Molecular Formula | C₁₉H₁₅NO₄ | C₁₇H₁₉NO₃ |

| Molecular Weight | 321.33 g/mol | 285.34 g/mol [1] |

| Melting Point | Not reported. Expected to be a solid with a relatively high melting point. | 255 °C[1] |

| Solubility | Likely sparingly soluble in water, with better solubility in organic solvents like ethanol and methanol. | Sparingly soluble in water (149 mg/L at 20 °C)[1]. Soluble in ethanol and methanol[1]. |

| pKa | Not reported. The presence of a nitrogen atom suggests basic properties. | 8.21 (at 25 °C)[1] |

| Appearance | Yellow crystalline solid. | White to pale yellow solid[1]. |

Experimental Protocols

Isolation of this compound from Menispermum dauricum

General Isolation Workflow:

Caption: General workflow for the isolation of this compound.

Detailed Steps:

-

Extraction: The dried and powdered rhizomes of Menispermum dauricum are subjected to extraction with a suitable solvent, typically methanol or ethanol, using methods like maceration or Soxhlet extraction to obtain a crude extract.

-

Acid-Base Partitioning: The crude extract is then subjected to an acid-base extraction to separate the alkaloids from other neutral and acidic compounds. This involves dissolving the extract in an acidic aqueous solution, washing with an organic solvent, followed by basification of the aqueous layer and extraction of the liberated free alkaloids into an immiscible organic solvent like chloroform.

-

Chromatographic Separation: The resulting crude alkaloid mixture is then separated using chromatographic techniques. Column chromatography over silica gel or alumina, with a gradient elution system of solvents such as chloroform and methanol, is commonly employed to separate the individual alkaloids.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified by methods like preparative TLC or recrystallization to yield the pure compound.

Total Synthesis of this compound

Several total syntheses of this compound have been reported, providing routes to obtain the molecule without reliance on its natural source. One notable approach involves a photoredox-catalyzed direct C-H arylation of an isoquinoline core.

Illustrative Synthetic Workflow:

Caption: A conceptual workflow for the total synthesis of this compound.

Key Synthetic Steps (Conceptual):

-

Preparation of Precursors: A suitably substituted isoquinoline derivative and an aryldiazonium salt are synthesized as the key building blocks.

-

Photoredox-Catalyzed C-H Arylation: The isoquinoline core is directly arylated with the aryldiazonium salt under mild and efficient photoredox-catalyzed conditions. This reaction forms the crucial carbon-carbon bond between the two aromatic systems.

-

Cyclization: The resulting aryl-isoquinoline intermediate undergoes a cyclization reaction to form the characteristic tetracyclic ring system of the oxoisoaporphine core.

-

Final Modifications: Subsequent functional group manipulations, if necessary, are performed to yield the final this compound molecule.

Biological Activities and Mechanism of Action

While specific quantitative data for the biological activity of this compound is limited in publicly available literature, studies on related oxoisoaporphine alkaloids isolated from Menispermum dauricum provide strong indications of its potential therapeutic effects.

Anti-inflammatory Activity

Several oxoisoaporphine alkaloids from Menispermum dauricum have demonstrated potential anti-inflammatory activity. For instance, a novel oxoisoaporphine alkaloid, menisoxoisoaporphine A, was found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. Although a specific IC₅₀ value for this compound is not available, a related compound, menisoxoisoaporphine A, exhibited significant inhibitory effects.

Potential Anti-inflammatory Signaling Pathway:

Recent research on menisoxoisoaporphine A suggests a potential mechanism of action for this class of compounds. The study indicated that its anti-inflammatory effects might be mediated through the inhibition of phosphodiesterase 4B (PDE4B), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates protein kinase A (PKA), which can then suppress the pro-inflammatory NF-κB signaling pathway.

Caption: Postulated anti-inflammatory signaling pathway for oxoisoaporphine alkaloids.

Cytotoxic Activity

Oxoisoaporphine alkaloids have also been investigated for their potential anticancer properties. Studies have shown that some of these compounds exhibit cytotoxic activity against various cancer cell lines. However, specific IC₅₀ values for this compound against different cancer cell lines are not yet reported in the available literature.

Quantitative Biological Activity Data (Related Compounds):

| Compound | Biological Activity | Cell Line | IC₅₀ (µM) |

| Menisoxoisoaporphine A | Anti-inflammatory (NO inhibition) | RAW264.7 | Not explicitly stated, but significant inhibition observed |

| Related Oxoisoaporphine | Cytotoxic | Various | Data not available for this compound |

Conclusion and Future Directions

This compound, a fascinating oxoisoaporphine alkaloid, holds promise for further investigation in the fields of medicinal chemistry and pharmacology. While its discovery and synthesis have been documented, a comprehensive understanding of its biological activities and mechanism of action remains to be fully elucidated. Future research should focus on:

-

Detailed Physicochemical Characterization: Experimental determination of this compound's melting point, solubility in various solvents, and pKa value is crucial for formulation and drug delivery studies.

-

Quantitative Biological Evaluation: Systematic screening of this compound against a panel of cancer cell lines and in various inflammatory models is needed to determine its specific IC₅₀ values and therapeutic potential.

-

Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways affected by this compound will provide a deeper understanding of its biological effects and guide the development of more potent and selective analogs.

The unique chemical scaffold of this compound and the promising biological activities of related compounds from Menispermum dauricum make it a compelling candidate for further exploration in the quest for novel therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Properties of Menisporphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menisporphine, a member of the oxoisoaporphine class of alkaloids, has garnered interest within the scientific community for its potential therapeutic applications, notably in the realms of oncology and inflammatory diseases. A thorough understanding of its physicochemical properties is paramount for its development as a potential drug candidate. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines detailed experimental protocols for the determination of these properties, and explores its likely biological mechanisms of action. All quantitative data is presented in a clear tabular format, and key experimental and biological pathways are visualized using diagrams to facilitate understanding.

Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is fundamental to drug discovery and development, influencing formulation, pharmacokinetics, and pharmacodynamics. The following table summarizes the available quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₅NO₄ | |

| Molecular Weight | 321.33 g/mol | |

| logP (Computed) | 3.2 | |

| Melting Point | Not Experimentally Determined | - |

| Boiling Point | Not Experimentally Determined | - |

| pKa | Not Experimentally Determined | - |

| Solubility | Soluble in DMSO | Vendor Information |

Experimental Protocols for Physicochemical Property Determination

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Protocol:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Solubility Determination

Solubility in various solvents is crucial for formulation and in vitro assay development.

Protocol:

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical determinant of a drug's absorption and distribution.

Protocol (Potentiometric Titration):

-

A standard solution of this compound is prepared in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting pH versus the volume of titrant added.

-

The pKa is determined from the midpoint of the buffer region of the titration curve.

Synthesis and Analysis

Total Synthesis Workflow

A concise total synthesis of this compound has been reported, providing a viable route for obtaining the compound for research purposes. The key steps involve a photoredox-catalyzed direct C-H arylation.

Analytical Methods

The analysis of this compound, like other alkaloids, can be achieved using a variety of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry (MS) detector is a powerful tool for the quantification and purity assessment of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifying agent like formic acid or ammonium acetate) is a common starting point for method development.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of this compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact mass of this compound, confirming its elemental composition.

Biological Activity and Signaling Pathways

This compound belongs to the oxoisoaporphine class of alkaloids, which are known to possess a range of biological activities. The primary therapeutic potentials of this compound are believed to be in anticancer and anti-inflammatory applications.

Anticancer Activity

The anticancer activity of oxoisoaporphine alkaloids is thought to be mediated through multiple mechanisms.

Anti-inflammatory Activity

Recent studies on novel oxoisoaporphine alkaloids closely related to this compound have elucidated a likely anti-inflammatory mechanism involving the inhibition of the PDE4B-cAMP-PKA-NF-κB signaling pathway.

Conclusion

This compound is a promising natural product with significant potential for further investigation as a therapeutic agent. This guide has consolidated the available physicochemical data and outlined the necessary experimental protocols to complete its characterization. The elucidation of its synthesis and the understanding of its likely biological mechanisms of action provide a solid foundation for future research and development efforts. Further studies to experimentally determine all physicochemical properties and to confirm the specific signaling pathways are warranted to fully unlock the therapeutic potential of this compound.

Potential Biological Activities of Menisporphine and Related Oxoisoaporphine Alkaloids: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisporphine is an oxoisoaporphine alkaloid, a class of natural products known for their diverse and potent biological activities. As a member of the broader isoquinoline alkaloid family, this compound and its analogs have attracted interest for their potential therapeutic applications, particularly in the areas of oncology and inflammatory diseases. This technical guide provides an in-depth overview of the known and potential biological activities of this compound, with a focus on its anti-inflammatory and cytotoxic properties. Due to the limited availability of specific experimental data on this compound, this paper will also present detailed findings on a closely related and recently characterized novel oxoisoaporphine alkaloid, Menisoxoisoaporphine A, to illustrate the therapeutic potential of this structural class.

Anti-inflammatory Activity of Oxoisoaporphine Alkaloids

Recent studies have highlighted the significant anti-inflammatory potential of oxoisoaporphine alkaloids. A novel compound, Menisoxoisoaporphine A (MA), isolated from Menispermi Rhizoma, has been shown to exert potent anti-inflammatory effects in lipopolysaccharide (LPS)-induced mouse macrophage RAW264.7 cells.[1] This section will detail the experimental findings and underlying mechanisms of action for MA as a representative of this class of compounds.

Quantitative Data on Anti-inflammatory Effects of Menisoxoisoaporphine A

The anti-inflammatory activity of Menisoxoisoaporphine A was evaluated by assessing its impact on cell viability and the expression of pro-inflammatory markers in LPS-stimulated macrophages.

| Parameter | Concentration | Result | Reference |

| Cell Viability (RAW264.7 cells) | 0, 3, 6, 12 µM (MA) | No significant cytotoxicity observed. | [1] |

| Cell Viability (LPS-treated RAW264.7 cells) | 0, 3, 6, 12 µM (MA) | No significant cytotoxicity observed. | [1] |

| Pro-inflammatory Gene Expression (LPS-treated RAW264.7 cells) | 3, 6, 12 µM (MA) | Dose-dependent decrease in mRNA levels of Il-6, Nos2, and Tnf-α. | [1] |

Signaling Pathway of Menisoxoisoaporphine A in Macrophages

Menisoxoisoaporphine A exerts its anti-inflammatory effects by targeting the phosphodiesterase 4B (PDE4B) enzyme, which leads to the modulation of the cAMP-PKA-NF-κB signaling pathway.[1]

Experimental Protocols for Anti-inflammatory Assays

RAW264.7 mouse macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of Menisoxoisoaporphine A (e.g., 3, 6, 12 µM) for a specified time before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for a further 12-24 hours.[1]

Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader.[1]

Total RNA is extracted from cells using TRIzol reagent according to the manufacturer's protocol. cDNA is synthesized using a reverse transcription kit. qRT-PCR is performed using a SYBR Green PCR master mix on a real-time PCR system. The relative expression of target genes (Il-6, Nos2, Tnf-α) is calculated using the 2-ΔΔCt method, with β-actin serving as the internal control.[1]

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk and incubated with primary antibodies against PDE4B, p-PKA, p-P65, p-IκB, and β-actin overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Potential Anticancer Activity of this compound and Related Alkaloids

Experimental Workflow for Assessing Cytotoxicity

The following diagram illustrates a general workflow for evaluating the cytotoxic potential of a compound like this compound.

Conclusion

This compound, as an oxoisoaporphine alkaloid, belongs to a class of compounds with significant therapeutic potential. While specific data on this compound's biological activities are still emerging, the detailed investigation of its close analog, Menisoxoisoaporphine A, provides a strong rationale for its further investigation as an anti-inflammatory agent. The potent inhibition of the PDE4B-cAMP-PKA-NF-κB pathway by Menisoxoisoaporphine A suggests a promising mechanism for the treatment of inflammatory diseases. Furthermore, the known cytotoxic activities of related aporphine alkaloids warrant the exploration of this compound's potential as an anticancer agent. Future research should focus on elucidating the specific bioactivities of this compound, including its cytotoxic profile against a panel of cancer cell lines and its in vivo efficacy in models of inflammation and cancer.

References

Menisporphine and its Structural Analogs: A Technical Guide for Drug Development

Executive Summary: Menisporphine is an oxoisoaporphine alkaloid, a class of isoquinoline alkaloids known for their diverse and potent biological activities.[1][2] Primarily isolated from the rhizomes of Menispermum dauricum DC, this compound and its structural analogs have garnered significant interest in the scientific community.[2][3] Research highlights their potential as anti-inflammatory, anticancer, and antiarrhythmic agents.[2][3][4] A notable analog, Menisoxoisoaporphine A, has been shown to exert anti-inflammatory effects by targeting phosphodiesterase 4B (PDE4B), which in turn modulates the NF-κB signaling pathway.[3] The synthesis of this compound has been achieved through innovative methods like photoredox-catalyzed C-H arylation, offering a flexible approach to generate diverse isoquinoline structures.[1] This guide provides an in-depth overview of the chemistry, pharmacology, and experimental methodologies related to this compound and its analogs, aimed at researchers and professionals in drug discovery and development.

Introduction to this compound and Isoquinoline Alkaloids

Isoquinoline alkaloids are a large and structurally diverse family of natural products, many of which possess significant pharmacological properties.[5] Within this family, aporphine alkaloids are characterized by a tetracyclic aromatic N-containing skeleton.[4] this compound belongs to a subclass known as oxoisoaporphines, which are derivatives of 7H-dibenzo[de,h]quinolin-7-one and are distinguished by a carbonyl group at the C7 position.[2][4]

1.1 Chemical Structure and Classification

This compound is classified as an oxoisoaporphine alkaloid. The core structure is a tetracyclic system derived from a 1-benzylisoquinoline precursor. The oxoisoaporphine scaffold has a great potential for pharmacological applications, though studies on its photochemical activity linked to biological applications are still emerging.[2]

1.2 Natural Sources

The primary natural source of this compound and its related oxoisoaporphine alkaloids is the dried rhizome of Menispermum dauricum DC, a plant used in traditional Chinese medicine known as "Beidougen".[2][3] This plant has been traditionally used for its analgesic and antipyretic properties in treating conditions like sore throat, colitis, and rheumatic arthralgia.[2]

Key Structural Analogs

Several structural analogs of this compound have been identified or synthesized, each with unique substitutions that can influence their biological activity.

-

Daurioxoisoporphine C: A closely related oxoisoaporphine alkaloid whose total synthesis has been reported alongside this compound.[1][6]

-

Menisoxoisoaporphine A: A novel oxoisoaporphine identified from Menispermi Rhizoma, with the chemical name 6-(isopentylamino)-4,5,9-trimethoxy-7H-dibenzo[de,h]quinolin-7-one. It has demonstrated significant anti-inflammatory properties.[3]

-

Liriodenine and Dicentrinone: These are oxoaporphines that share the core tetracyclic skeleton but differ in substitution patterns. They are known to have strong anti-protozoal and anticancer activities, suggesting the importance of the oxo-group and the 1,2-methylenedioxy group for bioactivity.[4]

Pharmacological Activities and Mechanism of Action

The oxoisoaporphine scaffold is associated with a range of biological activities. The primary focus of recent research has been on its anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Recent studies on the analog Menisoxoisoaporphine A (MA) have elucidated a clear anti-inflammatory mechanism. MA was found to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 macrophage cells.[3]

Mechanism of Action: The anti-inflammatory effect is primarily mediated through the inhibition of phosphodiesterase 4B (PDE4B).[3] PDE4B is a key enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4B, MA increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which subsequently suppresses the activation of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.[3] This results in a significant reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6.[3]

Other Potential Activities

-

Anticancer Activity: The broader class of aporphine alkaloids, including oxoaporphines, has demonstrated significant anticancer effects across multiple cancer types.[4] The presence of the oxo-group is considered a key factor for this cytotoxicity.[4]

-

Antiarrhythmic Activity: Some studies have recognized the beneficial activity of oxoisoaporphines in the cardiovascular system, suggesting they may act as antiarrhythmic drugs.[2][7]

-

Photosensitizing Properties: Certain oxoisoaporphine derivatives have shown high quantum yields for singlet oxygen production, suggesting they could be used as photosensitizers in photodynamic therapy.[8][9]

Quantitative Biological Data

The following table summarizes the key quantitative findings for Menisoxoisoaporphine A (MA), a potent structural analog of this compound.

| Compound | Assay | Target/Cell Line | Result | Reference |

| Menisoxoisoaporphine A | Anti-inflammatory | LPS-induced RAW264.7 cells | Significantly decreased mRNA levels of Il-6, Nos2, and Tnf-α in a concentration-dependent manner (p < 0.05). | [3] |

| Menisoxoisoaporphine A | Binding Affinity | PDE4B | Demonstrated strong binding ability to the Tyr405 sites of PDE4B. | [3] |

Synthesis and Experimental Methodologies

Synthesis of this compound

The total synthesis of this compound has been accomplished via a concise and efficient strategy involving photoredox catalysis. This modern synthetic approach provides a flexible means to access diverse isoquinoline alkaloid structures.[1]

General Synthetic Workflow: The core of the strategy is a direct C-H arylation of an isoquinoline core with an aryldiazonium salt, facilitated by a photoredox catalyst. This method is complementary to conventional isoquinoline synthesis and allows for a more convergent and flexible construction of the target molecule.[1][6]

Key Experimental Protocols

5.2.1 Anti-inflammatory Activity Assessment in Macrophages

This protocol describes the general methodology used to evaluate the anti-inflammatory effects of compounds like Menisoxoisoaporphine A.[3]

Methodology:

-

Cell Culture: RAW264.7 macrophage cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of the test compound (e.g., Menisoxoisoaporphine A) for a specified period (e.g., 1-2 hours).

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the cell culture medium to induce an inflammatory response. A control group without LPS stimulation is also maintained.

-

Analysis of Inflammatory Markers:

-

Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant is measured using the Griess reagent assay as an indicator of NO production.

-

Cytokine mRNA Expression: Total RNA is extracted from the cells. Reverse transcription is performed to synthesize cDNA, followed by quantitative real-time PCR (RT-qPCR) to measure the relative mRNA expression levels of inflammatory genes such as Tnf-α, Il-6, and Nos2. Gene expression is typically normalized to a housekeeping gene (e.g., GAPDH).

-

Conclusion and Future Perspectives

This compound and its structural analogs represent a promising class of isoquinoline alkaloids with significant therapeutic potential, particularly in the realm of inflammatory diseases and oncology. The elucidation of the anti-inflammatory mechanism for Menisoxoisoaporphine A via PDE4B inhibition provides a strong foundation for targeted drug design.[3] Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a broader range of analogs to optimize potency and selectivity for targets like PDE4B while minimizing off-target effects.

-

In Vivo Efficacy: Translating the promising in vitro results into animal models of inflammation, cancer, and cardiac arrhythmia.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.

-

Exploration of Other Activities: Further investigating the anticancer, antiarrhythmic, and photosensitizing properties of this chemical class.

The development of efficient synthetic routes will be crucial for advancing these compounds from laboratory curiosities to potential clinical candidates.[1]

References

- 1. Total syntheses of this compound and daurioxoisoporphine C enabled by photoredox-catalyzed direct C-H arylation of isoquinoline with aryldiazonium salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Menisoxoisoaporphine A, a novel oxoisoaporphine alkaloid from Menispermi Rhizoma, inhibits inflammation by targeting PDE4B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Structure-Activity Relationships of a Series of Aporphine Derivatives with Antiarrhythmic Activities and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Applied biological and physicochemical activity of isoquinoline alkaloids: oxoisoaporphine and boldine - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Menisporphine Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menisporphine, an isoquinoline alkaloid, has been identified as a component in several traditional medicine formulations with potential therapeutic effects. However, its precise molecular targets and mechanisms of action remain largely uncharacterized. This technical guide provides a comprehensive overview of an in-silico approach to predict the biological targets of this compound. By leveraging computational methodologies, we can generate testable hypotheses about its polypharmacology, paving the way for further experimental validation and drug development. This document outlines a systematic workflow for target identification, including data on predicted targets, detailed in-silico experimental protocols, and visualizations of associated signaling pathways.

Introduction to In Silico Target Prediction

The traditional "one-drug, one-target" paradigm is often insufficient to explain the therapeutic effects of natural products, which frequently interact with multiple targets.[1] In silico target prediction methods offer a rapid and cost-effective approach to explore the potential polypharmacology of a compound.[2][3] These computational techniques can be broadly categorized into ligand-based and structure-based approaches.

-

Ligand-based methods rely on the principle that similar molecules often have similar biological activities. These methods compare the query molecule (this compound) to databases of compounds with known targets to infer potential interactions.[3]

-

Structure-based methods , such as reverse docking, involve screening the three-dimensional structure of a compound against a library of protein targets to identify potential binding partners based on structural complementarity and binding energy calculations.[2][4][5]

Network pharmacology then integrates these predicted interactions to understand how a compound may modulate biological pathways and networks, offering a systems-level view of its potential effects.[1][6]

Predicted Protein Targets of this compound

Based on network pharmacology studies of traditional medicine formulations containing this compound, several potential protein targets have been predicted. It is important to note that these predictions are derived from studies where this compound was one of several active components; therefore, these targets are putative and require experimental validation. The following table summarizes some of the key predicted targets.

| Predicted Target | UniProt ID | Function | Prediction Method Context |

| Mitogen-activated protein kinase 1 (MAPK1) | P28482 | Key component of the MAPK signaling pathway, involved in cell proliferation, differentiation, and inflammation. | Network Pharmacology |

| Tumor necrosis factor (TNF) | P01375 | Pro-inflammatory cytokine involved in systemic inflammation and the acute phase response. | Network Pharmacology |

| Interleukin-6 (IL-6) | P05231 | Cytokine with a wide range of biological functions, including inflammation and immune response. | Network Pharmacology |

| Prostaglandin-endoperoxide synthase 2 (PTGS2/COX-2) | P35354 | Key enzyme in prostaglandin biosynthesis, a major mediator of inflammation. | Network Pharmacology |

| Vascular endothelial growth factor A (VEGFA) | P15692 | Potent mediator of angiogenesis and vasculogenesis. | Network Pharmacology |

| Epidermal growth factor receptor (EGFR) | P00533 | Receptor tyrosine kinase involved in cell growth, proliferation, and differentiation. | Network Pharmacology |

| Signal transducer and activator of transcription 3 (STAT3) | P40763 | Transcription factor that plays a crucial role in cytokine signaling, cell growth, and apoptosis. | Network Pharmacology |

| B-cell lymphoma 2 (Bcl-2) | P10415 | Key regulator of apoptosis. | Network Pharmacology |

| Matrix metalloproteinase-9 (MMP-9) | P14780 | Enzyme involved in the breakdown of extracellular matrix, implicated in cancer metastasis and inflammation. | Network Pharmacology |

| Albumin (ALB) | P02768 | The main protein of human plasma, which can bind to and transport various substances, including drugs. | Network Pharmacology |

In Silico Experimental Protocols

This section provides a detailed methodology for a representative in-silico target prediction workflow, specifically focusing on a reverse docking approach.

Protocol: Reverse Docking for this compound Target Identification

Objective: To identify potential protein targets of this compound by docking its 3D structure against a library of human protein structures.

Materials:

-

3D structure of this compound (SDF or MOL2 format)

-

A library of 3D human protein structures (e.g., from the Protein Data Bank - PDB)

-

Molecular docking software (e.g., AutoDock Vina, Schrödinger Glide)

-

Bioinformatics platforms for target analysis (e.g., STRING, DAVID, KEGG)

Procedure:

-

Ligand Preparation:

-

Obtain the 2D structure of this compound from a chemical database (e.g., PubChem, ChEMBL).

-

Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., Avogadro, ChemDraw 3D).

-

Perform energy minimization of the 3D structure to obtain a stable conformation.

-

Assign appropriate atom types and charges.

-

-

Protein Target Library Preparation:

-

Download a curated library of human protein structures from the PDB.

-

Prepare each protein structure by removing water molecules and co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

-

Define the binding site for each protein. This can be done by identifying known binding pockets or using pocket detection algorithms.

-

-

Reverse Docking Simulation:

-

Utilize a docking program to systematically dock the prepared this compound structure into the defined binding site of each protein in the library.

-

The docking algorithm will generate multiple binding poses of this compound within each protein's binding site and calculate a corresponding binding affinity score (e.g., in kcal/mol).

-

-

Scoring and Ranking of Potential Targets:

-

Rank the protein targets based on their predicted binding affinities for this compound. A more negative binding energy generally indicates a more favorable interaction.

-

Apply a threshold for the binding affinity score to select a list of high-confidence potential targets.

-

-

Post-Docking Analysis and Filtering:

-

Visually inspect the binding poses of this compound within the top-ranked protein targets to ensure plausible interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Filter the list of potential targets based on biological relevance to known therapeutic areas or disease pathways.

-

-

Pathway and Network Analysis:

-

Submit the list of high-confidence potential targets to bioinformatics tools like STRING and DAVID.

-

Perform pathway enrichment analysis (e.g., KEGG, Reactome) to identify biological pathways that are significantly enriched with the predicted targets.

-

Construct a protein-protein interaction (PPI) network to visualize the relationships between the predicted targets and identify key hub proteins.

-

Visualization of Pathways and Workflows

In Silico Target Prediction Workflow

The following diagram illustrates the general workflow for in silico target prediction of a small molecule like this compound.

Caption: Workflow for in silico prediction of this compound targets.

Hypothetical Signaling Pathway Modulated by this compound

Based on the predicted targets, this compound may modulate inflammatory signaling pathways. The diagram below illustrates a hypothetical interaction with the MAPK and NF-κB signaling pathways, which are often interconnected.

Caption: Hypothetical modulation of inflammatory pathways by this compound.

Conclusion and Future Directions

The in-silico approaches outlined in this guide provide a powerful framework for elucidating the potential molecular targets of this compound. The predicted targets, particularly those involved in inflammatory and cell signaling pathways, offer a starting point for further investigation. It is crucial to emphasize that these computational predictions are hypotheses that require rigorous experimental validation. Future work should focus on in-vitro binding assays and cell-based functional assays to confirm the interactions between this compound and its predicted targets. Such validated findings will be instrumental in understanding the therapeutic potential of this compound and could guide the development of novel drugs.

References

- 1. Network Pharmacology: A Systems-Based Paradigm-DrivenMulti-Target Drug Discovery &Development | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 2. Large-Scale Target Identification of Herbal Medicine Using a Reverse Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Inverse Molecular Docking as a Novel Approach to Study Anticarcinogenic and Anti-Neuroinflammatory Effects of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Network pharmacology, molecular simulation, and binding free energy calculation-based investigation of Neosetophomone B revealed key targets for the treatment of cancer [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Photoredox-Catalyzed Synthesis of Menisporphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the total synthesis of Menisporphine, an oxoisoaporphine alkaloid, utilizing a key photoredox-catalyzed C-H arylation reaction. This method offers a concise and efficient route to the target molecule under mild reaction conditions, making it an attractive strategy for medicinal chemistry and natural product synthesis. The protocols outlined herein are based on the successful synthesis reported by Zhang et al. and are intended to provide researchers with the necessary information to replicate and adapt this methodology.

Introduction